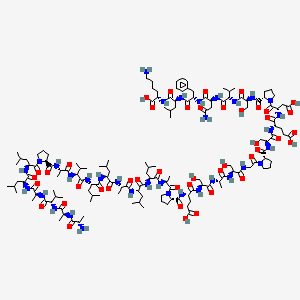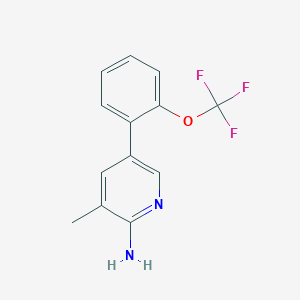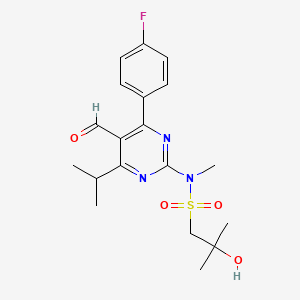
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl, formyl, and isopropyl groups. The final step involves the sulfonamide formation. Common reagents used in these reactions include various halides, amines, and sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes and receptors involved in inflammatory and microbial processes. The compound may also interfere with cellular signaling pathways, leading to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a fluorophenyl group, known for its antibacterial activity.
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: Exhibits herbicidal and cytokinin-like activities.
Fluorofentanyl: A potent synthetic opioid with structural similarities.
Uniqueness
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its pyrimidine core and sulfonamide moiety contribute to its anti-inflammatory and antimicrobial activities, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C19H24FN3O4S |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-[4-(4-fluorophenyl)-5-formyl-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C19H24FN3O4S/c1-12(2)16-15(10-24)17(13-6-8-14(20)9-7-13)22-18(21-16)23(5)28(26,27)11-19(3,4)25/h6-10,12,25H,11H2,1-5H3 |
InChI-Schlüssel |
VFOIRMMPQQOVSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-Hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765019.png)


![(2R,3R,4S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14765052.png)
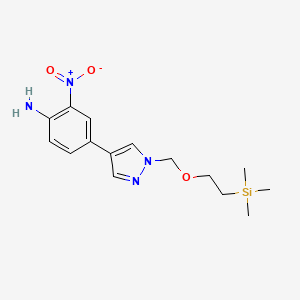
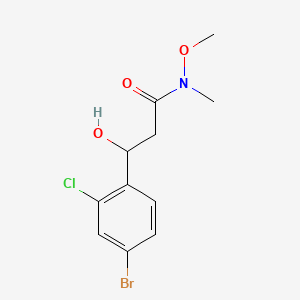
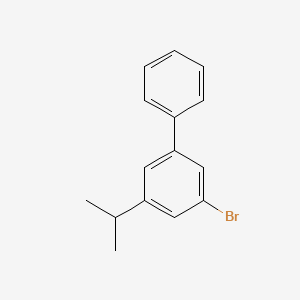
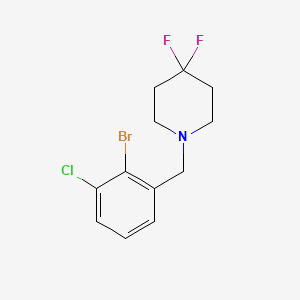

![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)


